4-Ethynyl-2-oxabicyclo[2.2.2]octane
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Overview
Description
4-Ethynyl-2-oxabicyclo[2.2.2]octane is a chemical compound with the CAS Number: 2460749-03-3 . It has a molecular weight of 136.19 . The IUPAC name for this compound is 4-ethynyl-2-oxabicyclo[2.2.2]octane . It is considered a new saturated bioisostere of the phenyl ring .
Synthesis Analysis
The key synthesis step of 4-Ethynyl-2-oxabicyclo[2.2.2]octane involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This compound is incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring .Molecular Structure Analysis
The InChI code for 4-Ethynyl-2-oxabicyclo[2.2.2]octane is 1S/C9H12O/c1-2-9-5-3-8(4-6-9)10-7-9/h1,8H,3-7H2 . The design of the structure is based on the analysis of the advantages and disadvantages of the previously used bioisosteres: bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethynyl-2-oxabicyclo[2.2.2]octane include a molecular weight of 136.19 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Bioisostere of the Phenyl Ring
“4-Ethynyl-2-oxabicyclo[2.2.2]octane” is a new bioisostere of the phenyl ring . A bioisostere is a compound or group that has similar physical or chemical properties to another molecule. In this case, “4-Ethynyl-2-oxabicyclo[2.2.2]octane” can replace the phenyl ring in certain compounds, potentially leading to improved properties .
Drug Discovery
This compound enhances the repertoire of available saturated bioisosteres of (hetero)aromatic rings for use in drug discovery projects . It can be used to modify the structure of existing drugs or to create new drugs with potentially improved properties .
Improvement of Physicochemical Properties
In the structure of Imatinib, a drug used for the treatment of certain types of cancer, the replacement of the phenyl ring with “4-Ethynyl-2-oxabicyclo[2.2.2]octane” leads to an improvement of physicochemical properties. This includes increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Creation of Bioactive Analogues
The replacement of the phenyl ring in Vorinostat (SAHA), a drug used for the treatment of cutaneous T-cell lymphoma, with “4-Ethynyl-2-oxabicyclo[2.2.2]octane” results in a new bioactive analogue of the drug . This could potentially lead to the development of more effective treatments .
Conformationally Rigid Metabolically Stable Non-Chiral Collinear Vectors
The “4-Ethynyl-2-oxabicyclo[2.2.2]octane” compound is conformationally rigid, metabolically stable, and non-chiral . These properties make it a valuable tool in the design and synthesis of new drugs .
Chemical Synthesis
The key synthesis step of “4-Ethynyl-2-oxabicyclo[2.2.2]octane” involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process could be used in the synthesis of other complex organic compounds .
Future Directions
properties
IUPAC Name |
4-ethynyl-2-oxabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9-5-3-8(4-6-9)10-7-9/h1,8H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRNQCGEERKPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCC(CC1)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-2-oxabicyclo[2.2.2]octane |
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